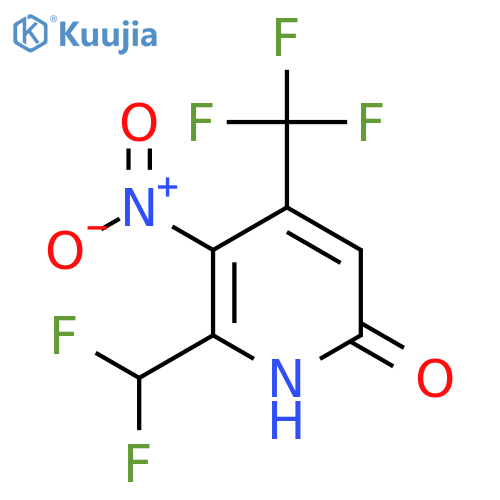

Cas no 1805622-21-2 (2-(Difluoromethyl)-6-hydroxy-3-nitro-4-(trifluoromethyl)pyridine)

1805622-21-2 structure

商品名:2-(Difluoromethyl)-6-hydroxy-3-nitro-4-(trifluoromethyl)pyridine

CAS番号:1805622-21-2

MF:C7H3F5N2O3

メガワット:258.102339029312

CID:4889407

2-(Difluoromethyl)-6-hydroxy-3-nitro-4-(trifluoromethyl)pyridine 化学的及び物理的性質

名前と識別子

-

- 2-(Difluoromethyl)-6-hydroxy-3-nitro-4-(trifluoromethyl)pyridine

-

- インチ: 1S/C7H3F5N2O3/c8-6(9)4-5(14(16)17)2(7(10,11)12)1-3(15)13-4/h1,6H,(H,13,15)

- InChIKey: ZYTMKIHBXVKIRM-UHFFFAOYSA-N

- ほほえんだ: FC(C1=CC(NC(C(F)F)=C1[N+](=O)[O-])=O)(F)F

計算された属性

- 水素結合ドナー数: 1

- 水素結合受容体数: 8

- 重原子数: 17

- 回転可能化学結合数: 1

- 複雑さ: 432

- 疎水性パラメータ計算基準値(XlogP): 0.8

- トポロジー分子極性表面積: 74.9

2-(Difluoromethyl)-6-hydroxy-3-nitro-4-(trifluoromethyl)pyridine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Alichem | A029027398-1g |

2-(Difluoromethyl)-6-hydroxy-3-nitro-4-(trifluoromethyl)pyridine |

1805622-21-2 | 95% | 1g |

$2,952.90 | 2022-04-01 | |

| Alichem | A029027398-500mg |

2-(Difluoromethyl)-6-hydroxy-3-nitro-4-(trifluoromethyl)pyridine |

1805622-21-2 | 95% | 500mg |

$1,752.40 | 2022-04-01 | |

| Alichem | A029027398-250mg |

2-(Difluoromethyl)-6-hydroxy-3-nitro-4-(trifluoromethyl)pyridine |

1805622-21-2 | 95% | 250mg |

$1,009.40 | 2022-04-01 |

2-(Difluoromethyl)-6-hydroxy-3-nitro-4-(trifluoromethyl)pyridine 関連文献

-

1. Spectroscopic studies of the optical properties of carbon dots: recent advances and future prospectsQingnan Zhao,Wei Song,Bing Zhao,Bai Yang Mater. Chem. Front., 2020,4, 472-488

-

Yu Zhang,Jérémy R. Rouxel,Jochen Autschbach,Niranjan Govind,Shaul Mukamel Chem. Sci., 2017,8, 5969-5978

-

Qingxiao Zou,Weilong Liu New J. Chem., 2021,45, 530-534

-

Qing Chang,Heng Zhang,Xujun Wang,Hongliang Li,Xiangang Xu RSC Adv., 2015,5, 56274-56278

-

Zhe Peng,Shuwei Wang,Jingjing Zhou,Yan Jin,Yang Liu,Yinping Qin,Cai Shen,Weiqiang Han,Deyu Wang J. Mater. Chem. A, 2016,4, 2427-2432

1805622-21-2 (2-(Difluoromethyl)-6-hydroxy-3-nitro-4-(trifluoromethyl)pyridine) 関連製品

- 896300-17-7(8-(3-chloro-4-methoxyphenyl)-3-ethyl-1-methyl-7-phenyl-1H,2H,3H,4H,8H-imidazo1,2-gpurine-2,4-dione)

- 264193-19-3(3-(2-methylphenyl)pentan-3-ol)

- 1365938-66-4(1-(difluoromethyl)-5-methyl-1H-pyrazole-4-carbaldehyde)

- 2228911-53-1(4-(3-Aminoprop-1-en-2-yl)-2-chlorophenol)

- 895642-50-9(3-(4-chlorobenzenesulfonyl)-N-(4-methoxyphenyl)methyl-6-methylquinolin-4-amine)

- 80364-88-1(2-Chloro-N-(3,4-Dimethoxyphenyl)MethylPropanamide)

- 1936555-39-3(4-Bromo-1-(3-methylpentan-2-yl)-1H-pyrazol-3-amine)

- 1807190-52-8(4-Bromo-2-fluoro-3-(fluoromethoxy)phenol)

- 904813-98-5(2-(phenylamino)-2-(pyridin-2-yl)acetonitrile)

- 1400563-40-7((3,6-Dimethylpyrazin-2-yl)methanol)

推奨される供給者

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Jinan Hanyu Chemical Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Jiangsu Xinsu New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hubei Henglvyuan Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hubei Tianan Hongtai Biotechnology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

大量